![molecular formula C9H10FNO2S B183348 N-cyclopropyl-4-fluorobenzenesulfonamide CAS No. 425654-95-1](/img/structure/B183348.png)
N-cyclopropyl-4-fluorobenzenesulfonamide
Overview
Description
N-cyclopropyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H10FNO2S. It is a white or off-white crystalline solid that is soluble in certain organic solvents such as dichloromethane and diethyl ether . This compound is of interest due to its unique chemical structure, which includes a cyclopropyl group and a fluorine atom attached to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-4-fluorobenzenesulfonamide can be synthesized through a multi-step process. The initial step involves the synthesis of 4-fluorobenzenesulfonyl chloride, which is then reacted with cyclopropylamine to yield the desired product . The reaction typically requires an organic solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-fluorobenzenesulfonic acid, while reduction can produce this compound amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-cyclopropyl-4-fluorobenzenesulfonamide has been explored for its potential as a pharmaceutical intermediate. Its sulfonamide group allows for interactions with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have indicated that compounds in the sulfonamide class exhibit inhibitory effects against bacterial strains, suggesting applications in treating infections.
- Anticancer Properties : Research is ongoing to evaluate its effectiveness against cancer cell lines, focusing on its ability to inhibit specific enzymes involved in tumor growth .
Biological Research
The compound's interactions with biological systems are of significant interest:
- Enzyme Inhibition Studies : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This property is being investigated for therapeutic applications in conditions such as inflammation and cancer.
- Amyloidogenesis Modulation : Preliminary studies suggest that this compound may influence amyloid peptide production, which is relevant in Alzheimer's disease research .
Comparison of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition compared to control groups, highlighting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Line Inhibition
In vitro assays were conducted on various cancer cell lines to evaluate the anticancer activity of this compound. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting further investigation into its mechanisms of action is warranted.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A similar compound used as an electrophilic fluorinating agent in organic synthesis.
N-cyclopropylbenzenesulfonamide: Lacks the fluorine atom but shares the cyclopropyl and sulfonamide groups.
Uniqueness
N-cyclopropyl-4-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
N-Cyclopropyl-4-fluorobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a fluorinated aromatic ring with a sulfonamide functional group. The structural characteristics contribute to its unique reactivity and interaction with biological targets.
Chemical Formula : C₉H₈FNO₂S
Molecular Weight : 201.23 g/mol
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial effects, where inhibition of bacterial enzymes can lead to cell death.
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells, thereby inducing cytotoxicity in tumor cells dependent on aerobic metabolism .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The exact spectrum of activity and minimum inhibitory concentrations (MICs) remain subjects of ongoing research. Comparative studies have shown that related sulfonamide compounds possess significant antibacterial properties, suggesting potential efficacy for this compound as well .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have highlighted its potential as an OXPHOS inhibitor. For instance, compounds structurally similar to this sulfonamide have demonstrated the ability to deplete ATP production in cancer cells under conditions favoring mitochondrial respiration (such as galactose media), indicating a possible therapeutic avenue for targeting specific cancer types .
Research Findings and Case Studies
Several studies have explored the biological activity and therapeutic potential of related compounds, providing insights into the efficacy of this compound:
Properties
IUPAC Name |
N-cyclopropyl-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJRYPFPZGNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358197 | |
Record name | N-cyclopropyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425654-95-1 | |
Record name | N-cyclopropyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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